UNC2250

Catalog No.
S547974
CAS No.
M.F
C24H36N6O2
M. Wt
440.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC2250

Product Name

UNC2250

IUPAC Name

4-[[2-(butylamino)-5-[5-(morpholin-4-ylmethyl)pyridin-2-yl]pyrimidin-4-yl]amino]cyclohexan-1-ol

Molecular Formula

C24H36N6O2

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C24H36N6O2/c1-2-3-10-25-24-27-16-21(23(29-24)28-19-5-7-20(31)8-6-19)22-9-4-18(15-26-22)17-30-11-13-32-14-12-30/h4,9,15-16,19-20,31H,2-3,5-8,10-14,17H2,1H3,(H2,25,27,28,29)

InChI Key

HSYSSKFCQHXOBP-UHFFFAOYSA-N

SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C3=NC=C(C=C3)CN4CCOCC4

Solubility

Soluble in DMSO, not in water

Synonyms

UNC2250, UNC-2250, UNC 2250

Canonical SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C3=NC=C(C=C3)CN4CCOCC4

Description

The exact mass of the compound (1R,4r)-4-((2-(butylamino)-5-(5-(morpholinomethyl)pyridin-2-yl)pyrimidin-4-yl)amino)cyclohexanol is 440.28997 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition

    The compound possesses a pyrimidine ring, a common structural feature found in many kinase inhibitors []. Kinases are enzymes that play a crucial role in various cellular processes. Kinase inhibitors are a class of drugs used to treat various diseases, including cancer []. Research could investigate if this compound has inhibitory effects on specific kinases.

  • Medicinal Chemistry

    The presence of the cyclohexanol and morpholinomethyl moieties might contribute to the compound's overall pharmacological properties []. These functional groups are found in various bioactive molecules []. Studies could explore structure-activity relationships to optimize the compound's potential for therapeutic applications.

  • Drug Discovery

    The compound can be a valuable tool in drug discovery pipelines. Its interaction with specific biological targets can be studied to identify novel mechanisms of action for potential drug development [].

UNC2250 is a novel compound identified as an inhibitor of the Mer tyrosine kinase, which plays a significant role in various cellular processes, including proliferation, survival, and migration of cancer cells. Its molecular formula is C24H36N6O2C_{24}H_{36}N_{6}O_{2} with a molecular weight of 440.6 g/mol. The compound has shown promise in preclinical studies, particularly in targeting malignant cells in conditions such as mantle cell lymphoma (MCL) and B-cell acute lymphoblastic leukemia (B-ALL) .

UNC2250 functions primarily through the inhibition of Mer tyrosine kinase activity. This inhibition leads to a cascade of downstream effects, including the reduction of phosphorylation states in target proteins essential for cell survival and proliferation. The compound has demonstrated an IC50 value of 9.8 nM in blocking the steady-state phosphorylation of endogenous Mer in 697 B-ALL cells, indicating its potency as a therapeutic agent .

The biological activity of UNC2250 has been extensively studied, revealing its ability to induce apoptosis in various cancer cell lines. In MCL cells, treatment with UNC2250 resulted in significant apoptotic rates, with up to 98% apoptosis observed at higher concentrations after prolonged exposure. Additionally, UNC2250 induces G2/M phase cell cycle arrest, further contributing to its anti-cancer effects . The compound's mechanism involves alterations in the expression levels of apoptosis-related proteins, such as increased levels of Bax and cleaved caspase-3, alongside decreased levels of anti-apoptotic proteins like Bcl-2 .

The synthesis of UNC2250 involves several steps that typically include the reaction of specific intermediates under controlled conditions. Although detailed synthetic pathways are not universally published, general methods for synthesizing similar compounds often involve condensation reactions followed by cyclization or substitution reactions utilizing various reagents and solvents . The precise synthetic route for UNC2250 is proprietary but can be inferred to involve similar methodologies.

UNC2250 is primarily being investigated for its therapeutic potential in oncology. Its role as a Mer tyrosine kinase inhibitor positions it as a candidate for treating cancers characterized by aberrant Mer signaling, such as MCL and B-ALL. Furthermore, ongoing research aims to explore its efficacy in combination therapies and its potential to overcome resistance mechanisms in cancer treatment .

Studies on UNC2250 have focused on its interactions with various signaling pathways involved in cancer progression. By inhibiting Mer tyrosine kinase activity, UNC2250 disrupts downstream signaling cascades that promote tumor growth and metastasis. Interaction studies have shown that UNC2250 can effectively reduce the activation of pathways associated with cell survival and proliferation in targeted cancer cells .

Several compounds exhibit structural and functional similarities to UNC2250, primarily within the category of tyrosine kinase inhibitors. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
UNC2250Mer tyrosine kinase inhibitorPotent apoptosis inducer in MCL cells
ABL001BCR-ABL inhibitorTargeted therapy for chronic myeloid leukemia
DasatinibMulti-targeted tyrosine kinase inhibitorBroad spectrum against various kinases
SorafenibRaf kinase inhibitorAlso targets vascular endothelial growth factor receptor
CrizotinibALK/ROS1 inhibitorEffective against non-small cell lung cancer

UNC2250's specificity for Mer tyrosine kinase distinguishes it from other inhibitors that target multiple kinases or different pathways entirely. This specificity may contribute to a more favorable side effect profile and enhanced therapeutic efficacy in certain malignancies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

440.28997441 g/mol

Monoisotopic Mass

440.28997441 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Zhang W, Zhang D, Stashko MA, Deryckere D, Hunter D, Kireev D, Miley MJ, Cummings C, Lee M, Norris-Drouin J, Stewart WM, Sather S, Zhou Y, Kirkpatrick G,  Machius M, Janzen WP, Earp HS, Graham DK, Frye SV, Wang X. Pseudo-Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors. J Med Chem. 2013 Nov 20. 56(23): 9683–9692. PubMed PMID: 24195762.

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